N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
Description
N1-Phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N-C(O)-C(O)-N) flanked by two distinct substituents:
- N1-Phenethyl group: A benzyl moiety linked via an ethyl chain.
- N2-(2-(2-Phenylmorpholino)ethyl) group: A morpholine ring substituted with a phenyl group and attached via an ethyl linker.
This compound’s structure integrates aromatic (phenyl) and heterocyclic (morpholine) motifs, which influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and steric effects.
Properties
IUPAC Name |
N-(2-phenylethyl)-N'-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(23-12-11-18-7-3-1-4-8-18)22(27)24-13-14-25-15-16-28-20(17-25)19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZVKPZEQFHDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves a multi-step process:
Formation of the Phenethylamine Intermediate: The initial step involves the synthesis of phenethylamine through the reduction of phenylacetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Synthesis of the Morpholino Intermediate: The next step is the preparation of the 2-(2-phenylmorpholino)ethylamine intermediate. This can be achieved by reacting 2-chloroethylamine hydrochloride with phenylmorpholine in the presence of a base like sodium hydroxide.
Coupling Reaction: The final step involves coupling the phenethylamine and 2-(2-phenylmorpholino)ethylamine intermediates with oxalyl chloride to form the desired oxalamide compound. This reaction is typically carried out in an inert atmosphere using a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for deprotonation and subsequent nucleophilic attack.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxalamides with various functional groups.
Scientific Research Applications
N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Umami Flavor Enhancers
Compound : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structural Features :
- N1: 2,4-Dimethoxybenzyl (electron-rich aromatic group).
- N2: Pyridinylethyl (heteroaromatic group).
- Applications: Potent agonist of the human TAS1R1/TAS1R3 umami taste receptor. Approved globally (FEMA 4233) as a flavor enhancer in sauces, snacks, and frozen foods, reducing reliance on monosodium glutamate (MSG) .
- The target compound’s phenylmorpholino group could enhance thermal stability compared to S336’s methoxybenzyl group.
Organogelators for Drug Delivery
Compound Class: Bis-(aminoalcohol) oxalamides (BAOAs)
- Representative Example : Bis(PhAlaOH)benzyl
- Structural Features :
- Two phenylalanine-derived amino alcohol groups.
- Central benzyl linker.
- Applications: Form thermally stable organogels in fatty acid esters (e.g., ethyl laurate). Used for controlled release of ibuprofen and anticancer agents, leveraging pH-responsive hydrogen bonding .
- Key Differences: BAOAs prioritize amino alcohol motifs for gelling, whereas the target compound’s morpholino group may limit gelation but improve solubility in polar solvents. Branched alkyl BAOAs (e.g., isopropyl derivatives) exhibit lower thermal stability than the target compound’s rigid morpholino ring .
Antimicrobial Agents
Compound Series : GMC-1 to GMC-5 (e.g., N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)
- Structural Features :
- Halogenated aryl groups (e.g., 4-bromophenyl).
- Isoindoline-1,3-dione moiety.
- Applications :
- Key Differences: The target compound lacks halogen substituents and isoindoline-dione groups, which are critical for antimicrobial efficacy in GMC derivatives. Its phenylmorpholino group may instead favor interactions with neurological or metabolic targets.
Polymer Crystallization Agents
Compound Class : Hydroxyl-terminated oxalamides (OXA1, OXA2)
- Structural Features :
- N1,N2-bis(2-hydroxyethyl) or ethane-diyl-bridged hydroxyethyl groups.
- Applications :
- Key Differences :
- The target compound’s lack of hydroxyl groups limits its utility in polymerization but may improve lipophilicity for biomedical applications.
Data Table: Structural and Functional Comparison
Biological Activity
N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a compound characterized by its oxalamide core, which is known for its versatility in both chemical synthesis and biological activity. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a distinctive structure that includes a phenethyl group and a morpholino moiety. The synthesis typically involves several steps:
- Formation of Phenethylamine Intermediate : This is achieved through the reduction of phenylacetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
- Synthesis of Morpholino Intermediate : This step involves reacting 2-chloroethylamine hydrochloride with phenylmorpholine in the presence of a base like sodium hydroxide.
These synthetic routes are crucial for understanding the compound's reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit specific enzymes involved in cell proliferation, potentially leading to reduced tumor growth. The exact molecular targets are still under investigation, but initial findings indicate that it may modulate pathways associated with apoptosis and cellular stress responses.
The mechanism of action of N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves binding to specific enzymes or receptors within cells. This interaction can modulate their activity, influencing various cellular pathways. For instance, it may inhibit certain kinases involved in cell signaling, thereby affecting processes such as proliferation and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-phenyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | Phenyl group instead of phenethyl | Moderate antimicrobial activity |
| N1-ethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | Ethyl group instead of phenethyl | Lower anticancer efficacy |
| N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide | Benzyl group instead of phenethyl | Enhanced cytotoxicity against cancer cells |
This table illustrates that while similar compounds exhibit biological activity, N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide stands out due to its specific substituents that confer unique reactivity patterns and biological effects.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that N1-phenethyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- MIC Values :
- Staphylococcus aureus: 32 μg/mL
- Escherichia coli: 64 μg/mL
- MIC Values :
-
Anticancer Activity Investigation : In vitro assays revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 μM to 25 μM, indicating promising anticancer properties.
- IC50 Values :
- Breast Cancer Cells: 15 μM
- Lung Cancer Cells: 20 μM
- IC50 Values :
- Mechanistic Studies : Further research is ongoing to elucidate the precise mechanisms by which this compound exerts its effects on cellular pathways related to cancer progression and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
